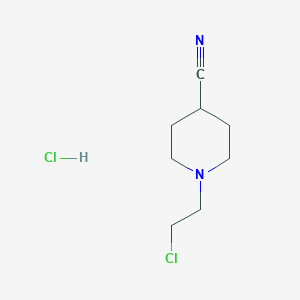![molecular formula C21H15ClN4O4 B012746 4-[(4-chlorobenzoyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide CAS No. 100278-42-0](/img/structure/B12746.png)
4-[(4-chlorobenzoyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide: is a complex organic compound with the molecular formula C21H15ClN4O4 It is known for its unique chemical structure, which includes a chlorobenzamido group and a nitrobenzylidene hydrazide moiety
Vorbereitungsmethoden
The synthesis of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of p-Chlorobenzamido benzoic acid: This step involves the reaction of p-chlorobenzoic acid with an amine to form the amido linkage.
Synthesis of 2-(m-nitrobenzylidene)hydrazide: This involves the condensation of m-nitrobenzaldehyde with hydrazine to form the hydrazide linkage.
Coupling Reaction: The final step involves coupling the p-chlorobenzamido benzoic acid with 2-(m-nitrobenzylidene)hydrazide under specific reaction conditions to form the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamido group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide can be compared with similar compounds such as:
p-(p-Chlorobenzamido)benzoic acid: Lacks the nitrobenzylidene hydrazide moiety, making it less reactive in certain chemical reactions.
2-(m-Nitrobenzylidene)hydrazide:
p-Chlorobenzoic acid: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Eigenschaften
CAS-Nummer |
100278-42-0 |
|---|---|
Molekularformel |
C21H15ClN4O4 |
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
4-[(4-chlorobenzoyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H15ClN4O4/c22-17-8-4-15(5-9-17)20(27)24-18-10-6-16(7-11-18)21(28)25-23-13-14-2-1-3-19(12-14)26(29)30/h1-13H,(H,24,27)(H,25,28)/b23-13+ |
InChI-Schlüssel |
FPJNBWBCPRPJTP-YDZHTSKRSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Synonyme |
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)











